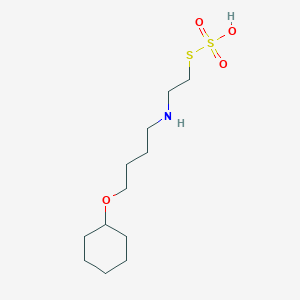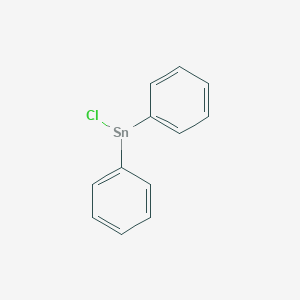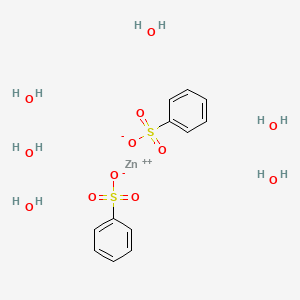
zinc;benzenesulfonate;hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc benzenesulfonate hexahydrate is a coordination compound consisting of zinc ions, benzenesulfonate anions, and water molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc benzenesulfonate hexahydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with benzenesulfonic acid in the presence of water. The reaction typically involves dissolving zinc oxide or zinc carbonate in benzenesulfonic acid solution, followed by crystallization to obtain the hexahydrate form.
Industrial Production Methods: In industrial settings, the production of zinc benzenesulfonate hexahydrate may involve large-scale reactions using zinc salts and benzenesulfonic acid. The process includes controlled crystallization and purification steps to ensure the desired product quality and yield.
Types of Reactions:
Oxidation: Zinc benzenesulfonate hexahydrate can undergo oxidation reactions, where the zinc ion may be oxidized to higher oxidation states.
Reduction: The compound can also participate in reduction reactions, where the zinc ion is reduced to lower oxidation states.
Substitution: Benzenesulfonate anions can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium iodide.
Major Products Formed:
Oxidation: Formation of zinc oxide or zinc sulfate.
Reduction: Formation of elemental zinc.
Substitution: Formation of zinc chloride or zinc iodide.
Wissenschaftliche Forschungsanwendungen
Zinc benzenesulfonate hexahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc compounds.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme activity.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of zinc benzenesulfonate hexahydrate involves the interaction of zinc ions with biological molecules. Zinc ions can act as cofactors for various enzymes, facilitating catalytic reactions. The benzenesulfonate anion may also play a role in stabilizing the compound and enhancing its solubility in aqueous solutions.
Molecular Targets and Pathways:
Enzymes: Zinc ions can bind to the active sites of enzymes, enhancing their catalytic activity.
Cell Membranes: Zinc ions can interact with cell membranes, affecting their permeability and stability.
Signal Transduction Pathways: Zinc ions can modulate signal transduction pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Zinc Sulfate: Commonly used in agriculture and medicine, known for its high solubility in water.
Zinc Chloride: Used in textile processing, metallurgical fluxes, and as a dehydrating agent.
Zinc Acetate: Used in dietary supplements, pharmaceuticals, and as a catalyst in chemical reactions.
Uniqueness: Zinc benzenesulfonate hexahydrate is unique due to the presence of the benzenesulfonate anion, which imparts specific chemical properties and potential applications not found in other zinc compounds. The hexahydrate form also provides enhanced solubility and stability in aqueous solutions.
Eigenschaften
CAS-Nummer |
20199-75-1 |
|---|---|
Molekularformel |
C12H22O12S2Zn |
Molekulargewicht |
487.8 g/mol |
IUPAC-Name |
zinc;benzenesulfonate;hexahydrate |
InChI |
InChI=1S/2C6H6O3S.6H2O.Zn/c2*7-10(8,9)6-4-2-1-3-5-6;;;;;;;/h2*1-5H,(H,7,8,9);6*1H2;/q;;;;;;;;+2/p-2 |
InChI-Schlüssel |
KILCXFRSYQXFPK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-].O.O.O.O.O.O.[Zn+2] |
Verwandte CAS-Nummern |
98-11-3 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




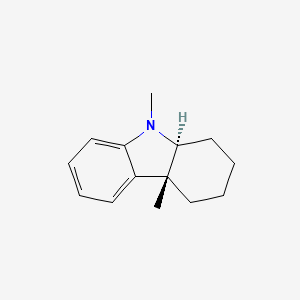


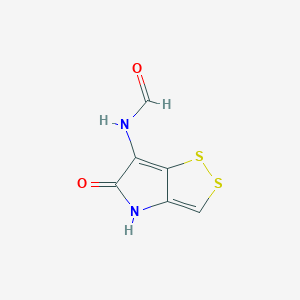


![4-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]butan-2-one](/img/structure/B14716940.png)
